Rutamarin

Vue d'ensemble

Description

Rutamarin is a naturally occurring dihydrofuranocoumarin found in plants of the Rutaceae family, particularly in Ruta graveolens L. (common rue) and Ruta angustifolia Pers. It has garnered attention due to its diverse biological activities, including cytotoxic, anti-inflammatory, and monoamine oxidase inhibitory properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Rutamarin can be isolated from the dichloromethane extract of Ruta graveolens L. using liquid–liquid chromatography. This method involves the separation of this compound from other compounds in the extract through a series of solvent extractions and chromatographic techniques .

Industrial Production Methods

Industrial production of this compound typically involves the cultivation of Ruta species, followed by extraction and purification processes. The use of support-free liquid–liquid chromatography, such as countercurrent chromatography or centrifugal partition chromatography, has been evaluated as an efficient technique for the purification of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Rutamarin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the furan ring structure.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities.

Applications De Recherche Scientifique

Anticancer Activity

Cytotoxic Properties

Rutamarin has been extensively studied for its cytotoxic effects on cancer cells. A notable study demonstrated that this compound exhibited significant cytotoxicity against the HT29 human colon carcinoma cell line with an IC50 value of 5.6 μM. Importantly, it showed no toxicity to normal human colon fibroblast cells (CCD-18Co), indicating its selective action against cancerous cells .

Mechanism of Action

The mechanism through which this compound induces apoptosis in cancer cells involves:

- Activation of Caspases : Morphological and biochemical analyses revealed activation of caspases 3, 8, and 9 in HT29 cells treated with this compound, which are critical mediators in the apoptotic pathway.

- Cell Cycle Arrest : this compound treatment led to cell cycle arrest at the G0/G1 and G2/M checkpoints .

Diabetes Management

GLUT4 Induction

Recent research highlighted this compound's role as a dual inducer of GLUT4 translocation and expression, which is crucial for glucose uptake in insulin-responsive tissues. In vitro studies showed that this compound enhanced insulin-induced glucose uptake in 3T3-L1 adipocytes and improved glucose homeostasis in diet-induced obese mice .

Mechanisms Involved

- Protein Tyrosine Phosphatase 1B Inhibition : this compound acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), facilitating GLUT4 translocation.

- Retinoid X Receptor Agonism : It also functions as an agonist for retinoid X receptor α (RXRα), promoting GLUT4 expression .

Neuroprotective Effects

Monoamine Oxidase Inhibition

this compound has shown potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. In vitro studies indicated that this compound exhibited a high inhibition percentage (95.26%) against MAO-B, suggesting its potential use in treating conditions like Parkinson's disease .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Anticancer Research

In a controlled laboratory setting, HT29 cells were treated with varying concentrations of this compound (8 μM, 14 μM, and 28 μM) over different time intervals (24, 48, and 72 hours). The study found that higher concentrations led to increased apoptosis markers and morphological changes characteristic of cell death .

Case Study 2: Diabetes Management

In vivo studies involving diet-induced obese mice demonstrated that administration of this compound significantly improved insulin sensitivity and glucose homeostasis. The compound's dual action on GLUT4 translocation and expression was confirmed through molecular modeling techniques that elucidated its binding interactions with target proteins .

Mécanisme D'action

Rutamarin exerts its effects through various molecular targets and pathways:

Monoamine Oxidase Inhibition: this compound inhibits human monoamine oxidase B, which is involved in the breakdown of neurotransmitters.

Apoptosis Induction: This compound induces apoptosis in cancer cells by activating caspases and causing cell cycle arrest at the G0/G1 and G2/M checkpoints.

Ion Channel Modulation: This compound acts as an agonist of TRPM5 and TRPV1 ion channels and an antagonist of TRPM8 ion channels, which are involved in taste perception and nociception.

Comparaison Avec Des Composés Similaires

Rutamarin is compared with other similar compounds, such as:

Chalepin: Another furanocoumarin found in Ruta species, chalepin shares similar biological activities with this compound but differs in its chemical structure.

This compound’s unique combination of monoamine oxidase inhibition, apoptosis induction, and ion channel modulation distinguishes it from these similar compounds, making it a valuable subject of scientific research.

Activité Biologique

Rutamarin, a natural compound derived from Ruta angustifolia and other species in the Rutaceae family, has garnered attention for its diverse biological activities, particularly in the fields of oncology and metabolic disorders. This article synthesizes findings from various studies to present a comprehensive overview of this compound's biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

This compound is classified as a linear dihydrofuranocoumarin. Efficient isolation methods have been developed, such as liquid-liquid chromatography, which allows for the extraction of this compound from plant sources like Ruta graveolens and Ruta angustifolia with high purity levels . The compound's structure is pivotal in its interaction with biological targets.

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has been shown to induce apoptosis in HT29 colon cancer cells. The following key findings highlight its anticancer potential:

- Cytotoxic Activity : this compound has an IC50 value of 5.6 μM against HT29 cells, indicating strong cytotoxicity while showing minimal toxicity to normal colon fibroblast cells (CCD-18Co) .

- Apoptosis Induction : Morphological and biochemical analyses reveal that this compound triggers apoptosis through the activation of caspases 3, 8, and 9. This process is associated with cell cycle arrest at G0/G1 and G2/M checkpoints .

- Dose-Dependent Effects : The induction of apoptosis and cell cycle arrest by this compound is dose-dependent, reinforcing its potential as an anticancer agent .

Summary of Cytotoxic Effects

| Cell Line | IC50 (μM) | Apoptosis Induction | Toxicity to Normal Cells |

|---|---|---|---|

| HT29 | 5.6 | Yes | No |

| CCD-18Co | N/A | No | Low |

Antiviral Activity

In addition to its anticancer properties, this compound has demonstrated antiviral activity against Kaposi's Sarcoma-associated herpesvirus (KSHV). Studies indicate that (+)-rutamarin may serve as a promising candidate for treating diseases related to KSHV infection due to its effectiveness in inhibiting viral replication .

Metabolic Effects

This compound also plays a role in glucose metabolism. It has been identified as a dual inducer of GLUT4 translocation and expression in adipocytes, which is crucial for insulin sensitivity. This effect is mediated through the inhibition of protein tyrosine phosphatase 1B (PTP1B) and activation of retinoid X receptor alpha (RXRα), highlighting its potential in managing type 2 diabetes mellitus (T2DM) .

Summary of Metabolic Effects

| Effect | Mechanism | Implication |

|---|---|---|

| GLUT4 Translocation | PTP1B inhibition | Improved insulin sensitivity |

| GLUT4 Expression | RXRα activation | Enhanced glucose uptake |

Propriétés

IUPAC Name |

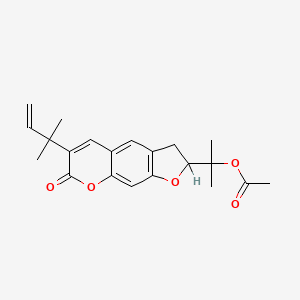

2-[6-(2-methylbut-3-en-2-yl)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-7-20(3,4)15-9-13-8-14-10-18(21(5,6)26-12(2)22)24-16(14)11-17(13)25-19(15)23/h7-9,11,18H,1,10H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMHMGFGCLBSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030750 | |

| Record name | Rutamarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chalepin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14882-94-1, 1092383-76-0 | |

| Record name | Rutamarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014882941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutamarin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092383760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutamarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rutamarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUTAMARIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UKD4797WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chalepin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107 - 108 °C | |

| Record name | Chalepin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.